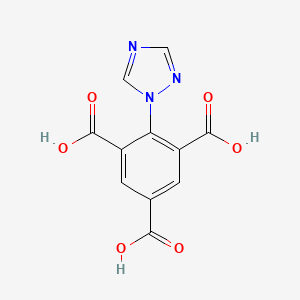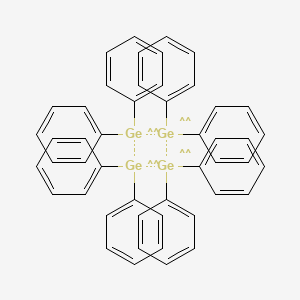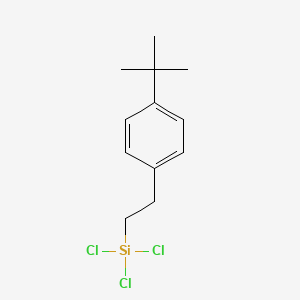
n-Octadecylmethoxydichlorosilane
Vue d'ensemble
Description
n-Octadecylmethoxydichlorosilane: is a chemical compound with the molecular formula C19H40Cl2OSi. It is a type of halosilane, specifically a methoxydichlorosilane, which features an octadecyl group attached to the silicon atom. This compound is known for its applications in surface modification and as a precursor in the synthesis of various silicon-based materials .
Mécanisme D'action
Target of Action
n-Octadecylmethoxydichlorosilane is a chemical intermediate It’s known to be used in the semiconductor industry to form self-assembled monolayer thin films on silicon dioxide substrates .
Result of Action
The result of this compound’s action is the formation of self-assembled monolayers on surfaces. These monolayers can significantly alter the properties of the surface, making it more suitable for specific applications in the semiconductor industry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a controlled environment to ensure safety and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Octadecylmethoxydichlorosilane can be synthesized through the reaction of octadecyltrichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The general reaction is as follows: [ \text{C18H37SiCl3} + \text{CH3OH} \rightarrow \text{C18H37Si(OCH3)Cl2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: n-Octadecylmethoxydichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Condensation: It can react with other silanols to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Polysiloxanes.
Substitution: Alkoxysilanes or aminosilanes depending on the nucleophile used.
Applications De Recherche Scientifique
n-Octadecylmethoxydichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or altering their adhesion characteristics.
Nanotechnology: It serves as a precursor in the synthesis of silicon-based nanoparticles and nanostructures.
Biomedical Applications: It is used in the development of drug delivery systems and biocompatible coatings for medical devices.
Industrial Applications: It is employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Comparaison Avec Des Composés Similaires
n-Octadecyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two.
n-Octadecyldimethylchlorosilane: Contains two methyl groups instead of one methoxy group.
n-Octadecyltrimethoxysilane: Contains three methoxy groups instead of two chlorine atoms and one methoxy group.
Uniqueness: n-Octadecylmethoxydichlorosilane is unique due to its specific combination of one methoxy group and two chlorine atoms attached to the silicon atom. This combination allows for selective reactivity and the ability to form stable siloxane bonds, making it particularly useful in applications requiring precise surface modifications and the synthesis of specialized silicon-based materials .
Propriétés
IUPAC Name |
dichloro-methoxy-octadecylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDOYPSSKBFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40Cl2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















